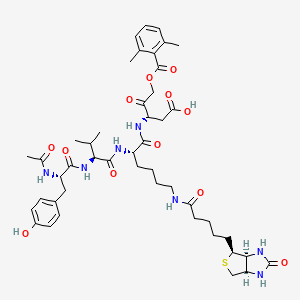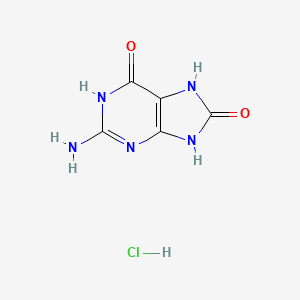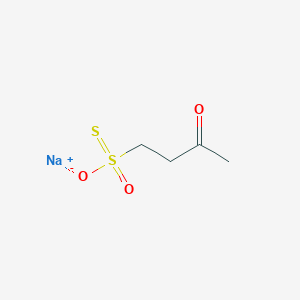![molecular formula C9H8F2O2 B588015 (S)-[(3,4-Difluorophenoxy)methyl]-oxirane CAS No. 144574-27-6](/img/structure/B588015.png)
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane
Overview
Description
“(S)-[(3,4-Difluorophenoxy)methyl]-oxirane” is a chemical compound with the molecular formula C9H8F2O2 . It has an average mass of 186.155 Da and a monoisotopic mass of 186.049240 Da .
Molecular Structure Analysis
The molecular structure of “(S)-[(3,4-Difluorophenoxy)methyl]-oxirane” can be represented by the InChI code: 1S/C9H8F2O2/c10-8-2-1-7(5-9(8)11)13-6-4-12-3/h1-2,5,12H,3-4,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-[(3,4-Difluorophenoxy)methyl]-oxirane” are not fully detailed in the search results. It is known that the compound has a molecular weight of 186.16 g/mol .Safety And Hazards
The safety data sheet for a related compound, 2-[(2,6-Difluorophenoxy)methyl]oxirane, indicates that it causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It’s important to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
(2S)-2-[(3,4-difluorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPISVAVLYKMJFL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-[(3,4-Difluorophenoxy)methyl]-oxirane | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


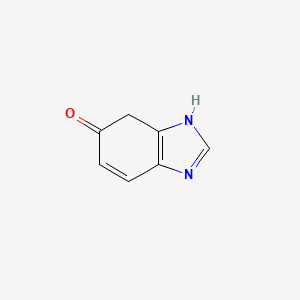
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
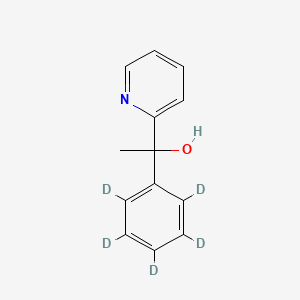
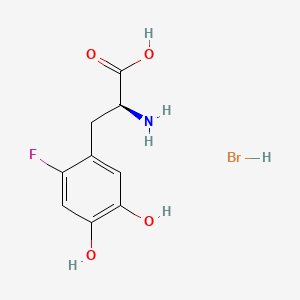
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)
